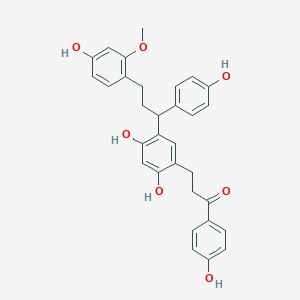

Cochinchinenin

Description

Properties

IUPAC Name |

3-[2,4-dihydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl]phenyl]-1-(4-hydroxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30O7/c1-38-31-17-25(34)13-6-21(31)7-14-26(19-2-9-23(32)10-3-19)27-16-22(29(36)18-30(27)37)8-15-28(35)20-4-11-24(33)12-5-20/h2-6,9-13,16-18,26,32-34,36-37H,7-8,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIYEXDIBBOYMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCC(C2=CC=C(C=C2)O)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415696 |

Source

|

| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400603-95-4 |

Source

|

| Record name | 3-(2,4-Dihydroxy-5-(3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propyl)phenyl)-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Phytochemical Landscape of Dracaena cochinchinensis Resin: A Technical Guide for Drug Discovery and Development

The deep crimson resin bled from the wounded bark of Dracaena cochinchinensis, colloquially known as Dragon's Blood, has been a staple in traditional medicine for centuries, revered for its potent wound-healing and blood-staunching properties.[1][2] For the modern researcher, this natural product represents a treasure trove of complex bioactive molecules with significant therapeutic potential. This guide provides an in-depth exploration of the chemical composition of D. cochinchinensis resin, outlines robust methodologies for the extraction and analysis of its key constituents, and delves into the biosynthetic pathways that give rise to this remarkable substance.

The Chemical Core: A Flavonoid-Rich Matrix

The therapeutic efficacy of D. cochinchinensis resin is primarily attributed to its high concentration of flavonoids, which can constitute up to 80% of its total phytochemical content. These are accompanied by a diverse array of other phenolic compounds, stilbenoids, and a smaller fraction of terpenoids and steroids.[1] The unique chemical signature of this resin is a direct consequence of the plant's defense mechanisms, often triggered by mechanical wounding or microbial attack.[1][3]

Major Bioactive Constituents

The predominant chemical classes and representative compounds identified in D. cochinchinensis resin are detailed below.

| Chemical Class | Key Compounds | Reported Biological Activities |

| Flavonoids | ||

| Chalcones | 2,4,4'-trihydroxychalcone, 2'-methoxy-4,4'-dihydroxychalcone | Anti-inflammatory, Antioxidant, Antimicrobial |

| Dihydrochalcones | Loureirin A, Loureirin B, Loureirin C, Cochinchinenin A | Antiplatelet, Antithrombotic, Neuroprotective, Estrogenic |

| Flavans | 4',7-dihydroxyflavan, 7-hydroxy-4'-methoxyflavane | Antifungal, Anti-Helicobacter pylori |

| Polymeric Flavonoids | Cochinchinenin, Socotrin-4'-ol | Analgesic |

| Stilbenoids | Resveratrol, Pterostilbene | Antioxidant, Anti-inflammatory, Neuroprotective, Antifungal |

| Other Phenolics | Ferulic acid esters, Protocatechualdehyde | Antioxidant |

| Steroids & Terpenes | 4-methylcholest-7-ene-3-ol | Anti-tumor |

This table represents a selection of prominent compounds and is not exhaustive. The resin contains a complex mixture of dozens of identified molecules.

The dihydrochalcones, particularly Loureirin A and Loureirin B, are often considered the hallmark compounds of D. cochinchinensis resin and are frequently used as markers for quality control.[1]

Unlocking the Matrix: Extraction and Isolation Protocols

The effective separation and purification of bioactive compounds from the resinous matrix is a critical first step in their pharmacological evaluation. The choice of solvent and chromatographic technique is paramount in achieving high yield and purity.

Rationale for Method Selection

The polarity of the target compounds, primarily flavonoids and other phenolics, dictates the optimal extraction and separation strategy. A sequential extraction approach, starting with non-polar solvents to remove lipids and waxes, followed by solvents of increasing polarity, is effective for initial fractionation. For fine purification, column chromatography utilizing different stationary phases is employed to separate compounds based on their varying affinities.

Experimental Workflow: Bioactivity-Guided Isolation of Flavonoids

This protocol outlines a comprehensive, multi-step process for the isolation of flavonoid-rich fractions and the subsequent purification of individual compounds.

Caption: Workflow for the extraction, isolation, and identification of bioactive compounds from D. cochinchinensis resin.

Step-by-Step Methodology

I. Extraction and Initial Fractionation

-

Preparation: Air-dry and pulverize the raw D. cochinchinensis resin to a coarse powder.

-

Suspension: Suspend the powdered resin (e.g., 1 kg) in distilled water.

-

Sequential Solvent Extraction:

-

Extract the aqueous suspension sequentially with petroleum ether, chloroform, and finally ethyl acetate. The use of a Soxhlet apparatus can enhance extraction efficiency, though maceration is also effective.[4]

-

The ethyl acetate fraction is typically enriched in flavonoids and is the primary focus for further purification.

-

-

Concentration: Evaporate the solvent from the ethyl acetate fraction under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

II. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Adsorb the crude ethyl acetate extract onto a small amount of silica gel.

-

Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., petroleum ether).

-

Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in petroleum ether.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). A mobile phase of 20% ethyl acetate in petroleum ether can be effective for resolving flavonoid constituents.[5]

-

-

Further Purification (Sephadex LH-20/MCI Gel):

-

Pool fractions containing the compounds of interest based on TLC analysis.

-

Subject the pooled fractions to further chromatographic separation using Sephadex LH-20 or MCI gel columns. These materials separate molecules based on size and polarity, respectively, and are effective for purifying flavonoids.

-

-

Isolation of Pure Compounds: Continue the chromatographic steps until pure compounds are obtained, as verified by HPLC and TLC.

III. Structural Elucidation

-

Spectroscopic Analysis: Elucidate the chemical structures of the isolated pure compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR experiments).

The Genesis of Bioactivity: Biosynthetic Pathways

The complex array of flavonoids in D. cochinchinensis resin originates from the phenylpropanoid pathway, a fundamental route for the synthesis of a wide range of plant secondary metabolites.[1][6] The induction of this pathway is a key defense response to external stressors.

Phenylpropanoid and Flavonoid Biosynthesis

The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce chalcones, which are the precursors to all other flavonoids.

Caption: Simplified flavonoid biosynthetic pathway in D. cochinchinensis and its regulation.

Key enzymes in this pathway include:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the initial step, converting phenylalanine to cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL): Further modify the precursor to p-Coumaroyl-CoA.

-

Chalcone synthase (CHS): A pivotal enzyme that condenses p-Coumaroyl-CoA with three molecules of malonyl-CoA to form the chalcone backbone.

-

Chalcone isomerase (CHI): Catalyzes the cyclization of chalcones into flavanones.

-

Dihydroflavonol 4-reductase (DFR): Involved in the downstream conversion to flavans and other flavonoid classes.

Regulation of Resin Formation

The production of Dragon's Blood is not constitutive but is induced as a defense mechanism.[1] Wounding or infection by fungi (such as Fusarium species) triggers a complex signaling cascade involving plant hormones like jasmonic acid and salicylic acid.[1][3] This leads to the upregulation of transcription factors (e.g., MYB, bHLH) that, in turn, activate the expression of genes encoding the biosynthetic enzymes of the phenylpropanoid pathway, resulting in the accumulation of the characteristic red resin.[1]

Conclusion and Future Perspectives

Dracaena cochinchinensis resin is a rich and complex source of bioactive flavonoids with demonstrated therapeutic potential. The methodologies outlined in this guide provide a robust framework for the systematic extraction, isolation, and characterization of these compounds, paving the way for further pharmacological investigation and drug development. A deeper understanding of the biosynthetic and regulatory pathways involved in resin formation will not only advance our knowledge of plant biochemistry but may also open avenues for the sustainable production of these valuable molecules through metabolic engineering or synthetic biology approaches.

References

-

Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts. (2018). Journal of Traditional and Complementary Medicine, 8(3), 409-415. Available from: [Link]

-

Combining Different Natural Plant Extracts to Stabilize the Antioxidative Activity of Dragon's Blood. (2024). Molecules, 29(13), 2959. Available from: [Link]

-

Transcriptomics and Metabolomics Analyses Reveal Defensive Responses and Flavonoid Biosynthesis of Dracaena cochinchinensis (Lour.) S. C. Chen under Wound Stress in Natural Conditions. (2022). International Journal of Molecular Sciences, 23(14), 7805. Available from: [Link]

-

Flavonoids from the Resin of Dracaena cochinchinensis. (2009). Helvetica Chimica Acta, 92(11), 2174-2183. Available from: [Link]

-

EVALUATION THE ORGANIC ACID, TOCOPHEROL AND PHENOLIC PROFILES OF Dracaena cinnabari RESIN EXTRACTS OBTAINED BY DIFFERENT SOLVENT EXTRACTION. (2024). Latin American Applied Research, 54(2), 195-200. Available from: [Link]

-

Concentration and gene expression analyses of dragon′s blood flavonoids in different tissues of Dracaena cochinchinensi. (2022). Brazilian Journal of Biology, 82, e264790. Available from: [Link]

-

Flavonoids from Dragon's Blood of Dracaena cochinchinensis. (2011). Planta Medica, 77(14), 1688-1690. Available from: [Link]

-

Dragon's Blood from Dracaena cambodiana in China: Applied History and Induction Techniques toward Formation Mechanism. (2020). Forests, 11(11), 1159. Available from: [Link]

-

Cochinchin from Dracaena cochinchinensis. (2004). Chinese Journal of Chemistry, 22(8), 854-856. Available from: [Link]

-

Resin purification from Dragons Blood by using sub critical solvent extraction method. (2018). IOP Conference Series: Materials Science and Engineering, 345, 012019. Available from: [Link]

-

Bioassay guided isolation of antibacterial homoisoflavan from Dragon's blood resin (Dammul-akhwain). (2014). Journal of Coastal Life Medicine, 2(11), 893-897. Available from: [Link]

Sources

- 1. Transcriptomics and Metabolomics Analyses Reveal Defensive Responses and Flavonoid Biosynthesis of Dracaena cochinchinensis (Lour.) S. C. Chen under Wound Stress in Natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. scielo.br [scielo.br]

The Pharmacological and Therapeutic Potential of Dracaena cochinchinensis: A Technical Guide for Researchers

Introduction: From Ancient Remedy to Modern Pharmacopeia

Dracaena cochinchinensis (Lour.) S.C. Chen, a member of the Asparagaceae family, is a slow-growing evergreen tree native to the limestone mountainous regions of Southern China, Vietnam, and Laos.[1] For over 1,500 years, the deep red resin exuded from its stem, known as "Dragon's Blood" or "Xuejie," has been a cornerstone of Traditional Chinese Medicine (TCM) and other indigenous medical systems in Asia.[2][3] Traditionally, it has been revered for its ability to invigorate blood circulation, disperse blood stasis, and alleviate pain, making it a primary remedy for traumatic injuries, fractures, and inflammatory conditions.[2][4] In Thai traditional medicine, various parts of the plant are used to treat fever, cough, and jaundice.[5] This enduring legacy in traditional practice has prompted modern scientific inquiry into the phytochemical constituents and pharmacological mechanisms underpinning its therapeutic effects. This guide provides an in-depth technical overview of the traditional medicinal uses of Dracaena cochinchinensis, its bioactive compounds, and the scientific evidence supporting its potential for contemporary drug development.

Phytochemistry: The Bioactive Arsenal of Dragon's Blood

The therapeutic efficacy of Dragon's Blood from Dracaena cochinchinensis is attributed to its complex mixture of phytochemicals, with flavonoids constituting the major and most active class of compounds.[1] Extensive chromatographic and spectroscopic analyses have led to the isolation and identification of numerous bioactive molecules, including flavonoids, stilbenoids, phenolic compounds, and steroids.[2][6][7]

The most characteristic and abundant bioactive compounds are the chalcones and dihydrochalcones, particularly loureirin A and loureirin B.[8] These compounds are often used as chemical markers for the quality control of Dragon's Blood resin.[8] Other significant flavonoids include loureirin C, cochinchinenin, and various flavans and flavanones.[2][9]

| Bioactive Compound | Chemical Class | Reported Concentration Range in Resin | Key Bioactivities |

| Loureirin A | Dihydrochalcone | Variable, can be a major component | Anti-inflammatory, Anticoagulant, Neuroprotective |

| Loureirin B | Dihydrochalcone | Variable, can be a major component | Anti-diabetic (GLP-1R agonist), Anti-fibrotic, Immunosuppressive |

| Loureirin C | Dihydrochalcone | Present in smaller quantities | Anti-inflammatory, Analgesic |

| Cochinchinenin | Flavonoid Dimer | Identified in phenolic extracts | Anti-inflammatory (inhibition of nitric oxide production) |

| Resveratrol | Stilbenoid | Present in extracts | Neuroprotective, Anti-inflammatory, Antioxidant |

| 7,4'-dihydroxyflavan | Flavan | Identified in various fractions | Antioxidant, Anti-inflammatory |

| Pterostilbene | Stilbenoid | Identified in resin extracts | Anti-inflammatory, Antioxidant |

Pharmacological Activities and Mechanisms of Action

Modern pharmacological studies have validated many of the traditional uses of Dracaena cochinchinensis and have uncovered novel therapeutic potentials. The resin and its isolated compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-diabetic, neuroprotective, and wound-healing properties.[2][9]

Anti-inflammatory and Analgesic Effects

The potent anti-inflammatory and analgesic properties of Dragon's Blood are central to its traditional use in treating pain and swelling associated with injuries. Loureirin A has been shown to exert its anti-inflammatory effects by inhibiting the PI3K/AKT/NF-κB signaling pathway.[10] This pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3]

Diagram: Loureirin A's Anti-inflammatory Mechanism

Caption: Loureirin A inhibits the phosphorylation of AKT, preventing the downstream activation of NF-κB and subsequent expression of pro-inflammatory genes.

Wound Healing Properties

One of the most well-documented traditional uses of Dragon's Blood is for promoting the healing of wounds.[2][9] Animal studies have demonstrated that ethanolic extracts of the resin significantly accelerate wound contraction and increase tensile strength.[5][7] This is attributed to an increase in collagen synthesis and the promotion of re-epithelialization.[2][7] The wound-healing effects are mediated, in part, through the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5] TGF-β is a key regulator of wound healing, promoting the production of extracellular matrix proteins.[4] Dracaena cochinchinensis extracts have been shown to upregulate the expression of TGF-β1 and Vascular Endothelial Growth Factor (VEGF), which are crucial for angiogenesis and tissue regeneration.[5]

Diagram: Dracaena cochinchinensis in Wound Healing

Caption: Bioactive compounds from Dracaena cochinchinensis upregulate TGF-β1 and VEGF, promoting fibroblast proliferation, collagen synthesis, and angiogenesis, which collectively accelerate wound healing.

A double-blind, placebo-controlled clinical trial on 60 patients demonstrated that a cream containing Dragon's Blood significantly shortened the duration of wound healing after skin tag removal.[9][11]

Anti-diabetic Activity

Recent research has highlighted the potential of Dracaena cochinchinensis in the management of diabetes. Loureirin B has been identified as a non-peptide agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[12][13] Activation of GLP-1R in pancreatic β-cells promotes insulin secretion in a glucose-dependent manner.[14][15] Studies have shown that loureirin B and its analogs can significantly reduce blood glucose levels in diabetic mice by activating the GLP-1R/cAMP/PKA pathway, which in turn suppresses PTEN/FOXO1 signaling and stimulates insulin secretion.[12][14][16] This mechanism of action is similar to that of established GLP-1R agonist drugs used in the treatment of type 2 diabetes.

Diagram: Loureirin B as a GLP-1R Agonist

Caption: Loureirin B activates the GLP-1 receptor, initiating a signaling cascade that leads to increased insulin secretion.

Neuroprotective Effects

Extracts of Dracaena cochinchinensis have demonstrated significant neuroprotective properties, particularly in the context of Alzheimer's disease.[6][17] Studies have shown that these extracts can inhibit the formation of amyloid-β (Aβ) fibrils and disaggregate existing Aβ plaques in a dose-dependent manner.[6][17][18] Furthermore, the extracts have been shown to protect neuronal cells from Aβ-induced toxicity.[6][18] These findings suggest that Dracaena cochinchinensis may be a valuable source of compounds for the development of therapeutics for neurodegenerative diseases.[2][17]

Experimental Protocols

Protocol 1: Extraction and Isolation of Flavonoids from Dracaena cochinchinensis Resin

This protocol outlines a general procedure for the extraction and isolation of flavonoids from Dragon's Blood resin using column chromatography.

1. Extraction: a. Accurately weigh 100 g of powdered Dracaena cochinchinensis resin. b. Macerate the powdered resin with 1 L of 95% ethanol at room temperature for 24 hours with occasional shaking. c. Filter the extract through Whatman No. 1 filter paper. d. Repeat the extraction process two more times with fresh solvent. e. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.

2. Column Chromatography: a. Prepare a silica gel (100-200 mesh) slurry in n-hexane and pack it into a glass column (5 cm diameter, 60 cm length). b. Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate completely, and then carefully load the dried extract-adsorbed silica gel onto the top of the packed column. d. Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol. A typical gradient could be:

- n-hexane (100%)

- n-hexane:ethyl acetate (9:1, 8:2, 1:1, 2:8, v/v)

- Ethyl acetate (100%)

- Ethyl acetate:methanol (9:1, 8:2, 1:1, v/v)

- Methanol (100%) e. Collect fractions of 50-100 mL and monitor the separation using Thin Layer Chromatography (TLC). f. Combine fractions with similar TLC profiles and concentrate them to yield semi-purified flavonoid fractions.

3. Further Purification: a. Subject the semi-purified fractions to further chromatographic techniques such as Sephadex LH-20 column chromatography or preparative HPLC for the isolation of individual flavonoid compounds.[19]

Diagram: Flavonoid Isolation Workflow

Caption: A general workflow for the isolation of flavonoids from Dracaena cochinchinensis resin.

Protocol 2: Quantitative Analysis of Loureirin A and B by HPLC

This protocol provides a method for the simultaneous quantification of loureirin A and loureirin B in Dragon's Blood resin extract.[10][18]

1. Sample Preparation: a. Accurately weigh 0.1 g of powdered Dragon's Blood resin and place it in a 15 mL centrifuge tube.[20] b. Add 10 mL of methanol and extract using an ultrasonic bath (240 W) for 30 minutes.[20] c. Centrifuge the mixture for 5 minutes.[20] d. Repeat the extraction and centrifugation steps once more.[20] e. Combine the supernatants in a 25 mL volumetric flask and bring to volume with methanol.[20] f. Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.[21]

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile and 0.1% aqueous acetic acid in an isocratic or gradient elution. A common isocratic ratio is 37:63 (v/v).[18]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.[18]

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

3. Quantification: a. Prepare standard solutions of loureirin A and loureirin B of known concentrations in methanol. b. Generate a calibration curve by plotting the peak area against the concentration for each standard. c. Inject the prepared sample solution into the HPLC system. d. Identify the peaks of loureirin A and B in the sample chromatogram by comparing their retention times with those of the standards. e. Quantify the amount of loureirin A and B in the sample by interpolating their peak areas on the calibration curve.

Toxicology and Safety Evaluation

While "Dragon's Blood" has a long history of traditional use, rigorous toxicological studies on Dracaena cochinchinensis are limited. However, available data suggests a favorable safety profile. Acute and sub-chronic oral toxicity studies on a methanol extract of the resin from a related species, Dracaena cinnabari, in rats showed no treatment-related mortality or significant toxic signs at doses up to 2000 mg/kg body weight.[5][14] No significant changes in hematological and biochemical parameters, nor any histopathological abnormalities in major organs, were observed.[5] Clinical trials using a "Dragon's Blood" cream for wound healing have not reported any significant adverse effects.[1][9]

Future Directions and Conclusion

Dracaena cochinchinensis represents a rich and historically significant source of bioactive compounds with a wide array of therapeutic properties. The convergence of traditional knowledge and modern scientific investigation has begun to unravel the pharmacological basis for its use in treating inflammatory conditions, wounds, and metabolic disorders. The identification of specific mechanisms of action for compounds like loureirin A and B provides a strong foundation for targeted drug discovery and development.

Future research should focus on several key areas. More extensive clinical trials are needed to definitively establish the efficacy and safety of Dracaena cochinchinensis extracts and isolated compounds for various indications in humans. A deeper understanding of the synergistic effects of the complex mixture of phytochemicals in the resin could lead to the development of more effective poly-pharmacological therapies. Furthermore, given the endangered status of Dracaena cochinchinensis, sustainable sourcing and biotechnological production of its key bioactive compounds are critical for its continued use in medicine.

References

-

Fan, J., Yi, T., Sze-ma, C., Wang, T., & Chen, H. (2014). A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon's Blood”. Molecules, 19(7), 10650-10669. [Link]

-

Ospondpan, D., Gao, S., Dong, T. T., & Tsim, K. W. (2022). Dracaena cochinchinensis stemwood extracts inhibit amyloid-β fibril formation and promote neuronal cell differentiation. Frontiers in Pharmacology, 13, 943638. [Link]

-

Wang, Y., & Zhang, Y. (2014). Quantitative evaluation of Loureirin A and Loureirin B in Dragon's blood capsules from different manufacturers by HPLC. Journal of Chemical and Pharmaceutical Research, 6(7), 2135-2140. [Link]

-

Ospondpan, D., Gao, S., Dong, T. T., & Tsim, K. W. (2022). Dracaena cochinchinensis stemwood extracts inhibit amyloid-β fibril formation and promote neuronal cell differentiation. Frontiers in Pharmacology, 13, 943638. [Link]

- Google Patents. (n.d.). CN110041166A - A kind of Dracaena cochinchinensis extract and its preparation and application with bacteria resistance function.

-

Liu, H., Lin, S., Xiao, D., Zheng, X., Gu, Y., & Guo, S. (2013). Evaluation of the Wound Healing Potential of Resina Draconis (Dracaena cochinchinensis) in Animal Models. Evidence-Based Complementary and Alternative Medicine, 2013, 709865. [Link]

-

Liu, H., Lin, S., Xiao, D., Zheng, X., Gu, Y., & Guo, S. (2013). Evaluation of the Wound Healing Potential of Resina Draconis (Dracaena cochinchinensis) in Animal Models. Evidence-Based Complementary and Alternative Medicine, 2013, 709865. [Link]

-

Penn, J. W., Grobbelaar, A. O., & Rolfe, K. J. (2012). The role of the TGF-β family in wound healing, burns and scarring: a review. International journal of burns and trauma, 2(1), 18–28. [Link]

-

Yang, T. M., & Chen, H. B. (2010). Analysis of Phenolic Compounds and Determination of Loureirin B in Dragon's Blood by LC-MS and High Performance Capillary Electrophoresis. Asian Journal of Chemistry, 22(10), 3773-3778. [Link]

-

Al-Awthan, Y. S., Bahattab, O., Al-Shehri, S., & Al-Ghamdi, A. A. (2021). Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin. BioMed Research International, 2021, 6699321. [Link]

-

Fang, H., Ding, Y., Chen, Q., & Niu, B. (2022). Loureirin B promotes insulin secretion through GLP-1R and AKT/PDX1 pathways. European Journal of Pharmacology, 935, 175377. [Link]

-

Ghasemian, M., Owlia, S., & Owlia, M. B. (2016). Review of novel therapeutic agents for the treatment of osteoarthritis. Rheumatology international, 36(1), 1–10. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2021). From Phytochemistry to Metabolic Regulation: The Insulin-Promoting Effects of Loureirin B Analogous to an Agonist of GLP-1 Receptor. Molecules, 26(23), 7306. [Link]

-

Cui, J. L., Fan, X. J., & He, J. (2022). Concentration and gene expression analyses of dragon′s blood flavonoids in different tissues of Dracaena cochinchinensi. Brazilian Journal of Botany, 45(1), 221-230. [Link]

-

Namjoyan, F., Kiashi, F., Moosavi, Z. B., Saffari, F., & Makhmalzadeh, B. S. (2015). Efficacy of Dragon's blood cream on wound healing: A randomized, double-blind, placebo-controlled clinical trial. Journal of traditional and complementary medicine, 6(1), 37–40. [Link]

-

Hu, Y., Zhang, J., & Li, A. (2020). Downregulating Akt/NF-κB signaling and its antioxidant activity with Loureirin A for alleviating the progression of osteoarthritis: In vitro and vivo studies. Journal of cellular and molecular medicine, 24(12), 6748–6758. [Link]

-

Ramirez, H., Regino, C. A. S., & Pabon, A. (2017). The Role of TGFβ Signaling in Wound Epithelialization. Wound repair and regeneration : official publication of the Wound Healing Society and the European Tissue Repair Society, 25(4), 586–594. [Link]

-

Cui, J. L., Fan, X. J., & He, J. (2022). Concentration and gene expression analyses of dragon′s blood flavonoids in different tissues of Dracaena cochinchinensi. Brazilian Journal of Botany, 45(1), 221-230. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2021). From Phytochemistry to Metabolic Regulation: The Insulin-Promoting Effects of Loureirin B Analogous to an Agonist of GLP-1 Receptor. Molecules, 26(23), 7306. [Link]

-

Wang, Y., & Zhang, Y. (2014). Quantitative evaluation of loureirin A and loureirin B in dragon's blood capsules from different manufacturers by HPLC. Journal of Chemical and Pharmaceutical Research, 6(7), 2135-2140. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2020). Loureirin B activates GLP-1R and promotes insulin secretion in Ins-1 cells. Journal of cellular and molecular medicine, 25(2), 855–866. [Link]

-

Luo, J., He, S., & Chen, X. (2017). Fingerprint analysis of Resina Draconis by ultra-performance liquid chromatography. Chemistry Central journal, 11(1), 69. [Link]

-

Chen, X., & Li, N. (2011). Enhanced dragon's blood production in Dracaena cochinchinensis by elicitation of Fusarium oxysporum strains. Planta medica, 77(14), 1614–1619. [Link]

-

Namjoyan, F., Kiashi, F., Moosavi, Z. B., Saffari, F., & Makhmalzadeh, B. S. (2015). Efficacy of Dragon's blood cream on wound healing: A randomized, double-blind, placebo-controlled clinical trial. Journal of traditional and complementary medicine, 6(1), 37–40. [Link]

-

Ramirez, H., Regino, C. A. S., & Pabon, A. (2017). The Role of TGFβ Signaling in Wound Epithelialization. Wound repair and regeneration : official publication of the Wound Healing Society and the European Tissue Repair Society, 25(4), 586–594. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2021). From Phytochemistry to Metabolic Regulation: The Insulin-Promoting Effects of Loureirin B Analogous to an Agonist of GLP-1 Receptor. Molecules, 26(23), 7306. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2020). Loureirin B activates GLP-1R and promotes insulin secretion in Ins-1 cells. Journal of cellular and molecular medicine, 25(2), 855–866. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., & Li, Y. (2020). Loureirin B activates GLP-1R and promotes insulin secretion in Ins-1 cells. Journal of cellular and molecular medicine, 25(2), 855–866. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute and sub-acute oral toxicity of Dracaena cinnabari resin methanol extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sms.carm.es [sms.carm.es]

- 9. Efficacy of Dragon's blood cream on wound healing: A randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An HPLC-ESI-MS method for analysis of loureirin A and B in dragon's blood and application in pharmacokinetics and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of Dragon's blood cream on wound healing: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidant Phenolic Compounds of Dracaena Cambodiana - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Signalling by Transforming Growth Factor Beta Isoforms in Wound Healing and Tissue Regeneration | MDPI [mdpi.com]

- 17. jocpr.com [jocpr.com]

- 18. researchgate.net [researchgate.net]

- 19. Fingerprint analysis of Resina Draconis by ultra-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. researchgate.net [researchgate.net]

Cochinchinenin Interaction with Cellular Signaling Pathways: A Technical Guide

This guide provides an in-depth technical analysis of Cochinchinenin (specifically isoforms A, B, and C), a class of bioactive flavonoids and chalcone derivatives isolated from Dracaena cochinchinensis (Dragon’s Blood).[1] It synthesizes their distinct mechanistic interactions with cellular signaling pathways, focusing on ion channel modulation (pain), G-protein coupled receptors (metabolism), and transcriptional regulation (inflammation/oncology).

Executive Summary

Cochinchinenin refers to a specific subset of chalcone and dihydrochalcone derivatives found in the resin of Dracaena cochinchinensis. Unlike the more widely studied Loureirin B, Cochinchinenins exhibit unique, isoform-dependent pharmacological profiles.

-

Cochinchinenin A (CCA): A monomeric dihydrochalcone that primarily functions as a modulator of voltage-gated ion channels and TRPV1, driving analgesic effects.

-

Cochinchinenin B (CCB): A structural analogue often acting synergistically with CCA to inhibit tetrodotoxin-resistant (TTX-R) sodium channels.

-

Cochinchinenin C (CCC): A complex chalcone dimer identified as a non-peptide agonist of the GLP-1 receptor , distinguishing it as a potent metabolic regulator.

This guide dissects these interactions, providing researchers with the mechanistic grounding and experimental protocols required to validate these pathways.

Chemical Profile & Structural Logic

Understanding the signaling potential requires distinguishing between the monomeric and dimeric forms.

| Compound | Class | Molecular Formula | Key Structural Feature | Primary Target |

| Cochinchinenin A | Dihydrochalcone | C | Flexible propanone linker; 2,6-dimethoxy substitution.[2] | TRPV1 , TTX-R Na |

| Cochinchinenin B | Dihydrochalcone Dimer | C | Dimeric nature enhances lipophilicity and channel binding affinity. | TRPV1 , TTX-R Na |

| Cochinchinenin C | Chalcone Dimer | C | Complex biflavonoid structure; mimics peptide ligand binding. | GLP-1 Receptor (Agonist) |

Mechanistic Deep Dive: Signaling Pathways

The Analgesic Pathway: Ion Channel Modulation (CCA & CCB)

Mechanism: Cochinchinenin A and B function as antagonists to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and modulators of TTX-Resistant Sodium Channels (Nav1.8/1.9).

-

Causality: Under inflammatory conditions, nociceptors are sensitized. CCA/CCB bind to extracellular domains of TRPV1, blocking Capsaicin-induced Ca

influx. Simultaneously, they stabilize the inactivated state of TTX-R Na -

Outcome: Suppression of Calcitonin Gene-Related Peptide (CGRP) and Substance P release.[3]

Figure 1: Inhibition of Nociceptive Signaling by Cochinchinenin A/B via TRPV1 blockade.

The Metabolic Pathway: GLP-1 Receptor Agonism (CCC)

Mechanism: Cochinchinenin C acts as a small-molecule agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a GPCR on pancreatic beta-cells.

-

Causality: CCC binding induces a conformational change in GLP-1R, recruiting G

s proteins. This activates Adenylyl Cyclase (AC), increasing cAMP levels. -

Downstream: cAMP activates Protein Kinase A (PKA) and Epac2, which trigger the closure of K

channels and opening of Voltage-Dependent Calcium Channels (VDCC), leading to insulin granule exocytosis. -

Significance: Unlike peptide agonists (e.g., Exenatide), CCC is a non-peptide, orally active small molecule.

Figure 2: Cochinchinenin C-mediated activation of the GLP-1R signaling cascade promoting insulin secretion.

The Anti-Inflammatory/Oncogenic Nexus: NF- B & Apoptosis

Mechanism: Cochinchinenins (A, B, and C) exert broad anti-inflammatory effects by inhibiting the nuclear translocation of NF-

-

Causality: Inhibition of I

B kinase (IKK) prevents the phosphorylation and degradation of I -

Self-Validating Check: In Western Blot analysis, a decrease in nuclear p65 must correlate with a stable or increased cytosolic I

B

Experimental Protocols for Validation

Protocol A: Validation of TRPV1 Antagonism (Patch Clamp)

Target: Cochinchinenin A/B

-

Cell Preparation: Use acutely dissociated DRG neurons (rat) or HEK293 cells stably expressing hTRPV1.

-

Setup: Whole-cell patch-clamp configuration. Holding potential: -60 mV.

-

Baseline: Perfusion with standard extracellular solution (ECS).

-

Agonist Challenge: Apply Capsaicin (1

M) for 10s. Record inward current (I -

Treatment: Pre-incubate with Cochinchinenin A (10-100

M) for 2 mins. -

Re-Challenge: Co-apply Capsaicin (1

M) + Cochinchinenin A. Record current (I -

Calculation: Inhibition % =

. -

Control: Use Capsazepine (10

M) as a positive control antagonist.

Protocol B: Validation of GLP-1R Agonism (cAMP FRET Assay)

Target: Cochinchinenin C

-

Transfection: CHO-K1 cells transfected with human GLP-1R plasmid and a cAMP FRET biosensor.

-

Seeding: 10,000 cells/well in 384-well plates.

-

Starvation: Incubate in serum-free HBSS for 1 hour to reduce basal cAMP.

-

Treatment:

-

Negative Control: DMSO (0.1%).

-

Positive Control: GLP-1 (7-36) amide (100 nM).

-

Experimental: Cochinchinenin C (0.1, 1, 10, 50

M).

-

-

Measurement: Measure FRET ratio (Ex: 430nm, Em: 480/530nm) immediately upon addition and every 30s for 15 mins.

-

Validation: Pre-treat with Exendin(9-39) (GLP-1R antagonist). If CCC-induced cAMP signal is abolished, the mechanism is GLP-1R specific.

Protocol C: Nuclear Translocation Assay (NF- B)

Target: General Cochinchinenins

-

Culture: RAW 264.7 macrophages.

-

Induction: LPS (1

g/mL) to stimulate inflammation. -

Treatment: Co-treat with Cochinchinenin (10-50

M) for 1 hour. -

Fractionation: Use a nuclear/cytosolic extraction kit.

-

Western Blot:

-

Nuclear Fraction: Probe for p65 . Normalization: Lamin B1 (Nuclear marker).

-

Cytosolic Fraction: Probe for I

B

-

-

Success Criteria: A dose-dependent reduction in Nuclear p65 intensity compared to LPS-only control.

Quantitative Data Summary

| Compound | Target/Assay | IC | Reference |

| Cochinchinenin A | TRPV1 Current Inhibition (Capsaicin-induced) | ~16.7 mg/L (as TFDB fraction) | [Wei et al., 2013] |

| Cochinchinenin B | TTX-R Na | Dose-dependent (10-100 | [Su et al., 2011] |

| Cochinchinenin C | GLP-1 Receptor Activation (cAMP) | EC | [Sha et al., 2017] |

| Cochinchinenin C | Cytotoxicity (HCT116 Colorectal Cancer) | IC | [Chen et al., 2017] |

References

-

Wei, X., et al. (2013). "Transient receptor potential vanilloid 1 involved in the analgesic effects of total flavonoids extracted from Longxuejie (Resina Dracaenae Cochinchinensis)." Chemico-Biological Interactions. Link

-

Sha, K., et al. (2017). "Cochinchinenin C, a potential nonpolypeptide anti-diabetic drug, targets a glucagon-like peptide-1 receptor."[4] Scientific Reports. Link

-

Fan, J.Y., et al. (2014). "A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine 'Dragon’s Blood'." Molecules. Link

-

Chen, X., et al. (2017). "Discovery of Loureirin analogues with colorectal cancer suppressive activity via regulating cell cycle and Fas death receptor." Bioorganic & Medicinal Chemistry Letters. Link

-

Su, C., et al. (2011). "Differences in Mode of Action of Cochinchinenin A and B on Tetrodotoxin-Resistant Sodium Channels." International Journal of Biological and Chemical Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4'-Hydroxy-2,6-dimethoxydihydrochalcone | C17H18O4 | CID 42607673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Transient receptor potential vanilloid 1 involved in the analgesic effects of total flavonoids extracted from Longxuejie (Resina Dracaenae Cochinchinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Cochinchinenin extraction from Dracaena cochinchinensis resin

Application Note: High-Purity Extraction and Isolation of Cochinchinenins from Dracaena cochinchinensis Resin

Executive Summary & Scientific Context

The resin of Dracaena cochinchinensis (Chinese Dragon’s Blood) is a critical ethnomedicine valued for its haemostatic, analgesic, and anti-inflammatory properties.[1][2] While the resin is a complex matrix of flavonoids, stilbenes, and terpenoids, Cochinchinenins (specifically Cochinchinenin A, B, and the related compound Cochinchin) represent a unique class of chalcone dimers and biflavonoids responsible for significant bioactivity, particularly thrombin inhibition and modulation of blood coagulation.

This protocol details a validated, scalable workflow for the extraction and isolation of Cochinchinenins. Unlike generic flavonoid extraction, this method prioritizes the stability of the chalcone scaffold and utilizes a multi-stage chromatographic approach to resolve these dimers from structurally similar loureirins.

Pre-Analytical Considerations & Material Preparation

Causality in Preparation: The resin of D. cochinchinensis is dense and hydrophobic. Direct solvent exposure without particle size reduction results in poor mass transfer.[3][4] Conversely, excessive heat during grinding can degrade the chalcone moiety.

-

Resin Sourcing: Authentic D. cochinchinensis resin (xylem-secreted).[3][4][5]

-

Pulverization: Cryogenic milling is recommended to prevent thermal degradation.[3][4] Target particle size: 60–80 mesh .

-

Solvent Selection: 95% Ethanol (EtOH) is the optimal primary solvent.[3] It balances the solubility of the lipophilic Cochinchinenins while excluding highly polar polysaccharides that complicate downstream processing.

Extraction Methodologies

Two protocols are provided: Ultrasonic-Assisted Extraction (UAE) for rapid screening/small scale, and Maceration for bulk isolation.[3][4]

Protocol A: High-Throughput Ultrasonic Extraction (Recommended for Screening)

Best for: Rapid analysis, metabolomics, and small-scale isolation (<50g).[3][4]

-

Ratio: Mix powdered resin with 95% EtOH at a solid-to-liquid ratio of 1:10 (w/v) .

-

Sonication: Place in an ultrasonic bath at 40 kHz, 300 W .

-

Conditions: Maintain temperature at 35°C ± 2°C for 30 minutes .

-

Note: Temperatures >45°C risk isomerization of the chalcone double bonds.

-

-

Repetition: Filter supernatant and repeat extraction twice with fresh solvent.

-

Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) at 40°C to yield the Crude Ethanolic Extract (CEE) .

Protocol B: Exhaustive Maceration (Recommended for Isolation)

Best for: Maximizing yield for preparative chromatography (>500g).[3][4]

-

Soaking: Suspend powdered resin in 95% EtOH (1:5 w/v).

-

Duration: Macerate at room temperature (20–25°C) for 72 hours with occasional agitation.

-

Cycling: Filter and repeat the process 3 times.

-

Yield: This method typically yields ~30-35% crude extract by weight.[3][4]

Isolation & Purification Workflow

The crude extract contains a high load of loureirins and homoisoflavonoids. To isolate Cochinchinenins, we employ a polarity-driven fractionation followed by size-exclusion and reverse-phase chromatography.[3][4]

Step 1: Liquid-Liquid Partitioning (The "Clean-Up")

Objective: Remove non-polar lipids and highly polar sugars.[3][4]

-

Suspend the CEE in deionized water (1:10 w/v).

-

Partition 1: Extract with Petroleum Ether (3x) to remove chlorophyll and lipids.[3][4] Discard organic layer.[3][4]

-

Partition 2: Extract the aqueous phase with Chloroform (CHCl₃) (3x).[3][4]

-

Target:Cochinchinenins A and B concentrate here.

-

-

Partition 3: Extract aqueous phase with Ethyl Acetate (EtOAc) (3x).

-

Action: Evaporate the CHCl₃ fraction to dryness. This is the Enriched Fraction .

Step 2: Silica Gel Column Chromatography

Objective: Separation of major flavonoid classes.

-

Mobile Phase: Gradient elution with Chloroform : Methanol (100:1

10:1).[3][4] -

Collection: Monitor fractions via TLC (UV 254/365 nm). Cochinchinenins typically elute in the mid-polarity region (CHCl₃:MeOH ~ 20:1).[3]

Step 3: Sephadex LH-20 Polishing

Objective: Separation by molecular size and hydrogen bonding capability.[3][4]

-

Mechanism: Cochinchinenins (dimers) elute earlier than monomeric flavonoids but later than large polymers due to adsorption.[3][4]

-

Result: This step removes chlorophyll remnants and separates Cochinchinenins from monomeric stilbenes (e.g., resveratrol).

Step 4: Preparative HPLC (Final Isolation)

Objective: Isolation of pure Cochinchinenin A/B.

-

Column: C18 Preparative Column (e.g., 5

m, 20 x 250 mm). -

Mobile Phase:

-

Gradient: 40% B to 70% B over 45 minutes.

-

Detection: UV at 280 nm and 330 nm (characteristic chalcone absorption).[3][4]

-

Target: Cochinchinenin A typically elutes around 60-65% ACN.[3][4]

Visualization: Extraction & Isolation Logic

Figure 1: Step-by-step fractionation workflow for isolating Cochinchinenins from Dragon's Blood resin.

Analytical Validation & Quality Control

To ensure the integrity of the extraction, the following analytical parameters must be met.

HPLC-UV/MS Conditions:

-

Column: C18 Analytical (4.6 x 250 mm, 5

m). -

Temperature: 30°C.

-

Wavelength: 280 nm (general) and 328 nm (specific for chalcone core).[3]

-

Mobile Phase:

Identification Criteria (Self-Validating):

-

Retention Time: Cochinchinenin A elutes after Loureirin B due to higher lipophilicity (dimeric structure).[3][4]

-

Mass Spectrometry (ESI-MS):

Data Summary Table:

| Compound | Molecular Formula | Precursor Ion (ESI+) | Key UV Max (nm) | Solubility |

| Cochinchinenin A | C₃₃H₃₄O₆ | m/z 549.2 [M+Na]⁺ | 285, 328 | DMSO, EtOH, CHCl₃ |

| Cochinchinenin B | C₃₃H₃₄O₇ | m/z 565.2 [M+Na]⁺ | 282, 325 | DMSO, MeOH |

| Loureirin B | C₁₈H₂₀O₅ | m/z 317.1 [M+H]⁺ | 280, 300 (sh) | MeOH, EtOAc |

References

-

Zhu, Y., et al. (2007). "Anti-Helicobacter pylori and Thrombin Inhibitory Components from Chinese Dragon's Blood, Dracaena cochinchinensis." Journal of Natural Products, 70(10), 1570-1577. Link[3][4]

-

Fan, J. Y., et al. (2014). "A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine 'Dragon's Blood'." Molecules, 19(7), 10650-10669. Link

-

Zhou, Z., et al. (2001). "Cochinchinenin - A new chalcone dimer from the Chinese dragon blood."[7] Chinese Journal of Chemistry, 19, 11-15.

-

Sun, J., et al. (2019). "Metabolomics and quantitative analysis to determine differences in the geographical origins and species of Chinese dragon's blood." Frontiers in Pharmacology, 10, 1269. Link

-

PubChem. "Cochinchinenin B | C33H34O7."[3][4] National Library of Medicine.[3][4] Link

Sources

- 1. A Systematic Review of the Botanical, Phytochemical and Pharmacological Profile of Dracaena cochinchinensis, a Plant Source of the Ethnomedicine “Dragon’s Blood” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cochinchinenin B | C33H34O7 | CID 23634523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cochinchinenin C | C33H34O7 | CID 23634528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Analysis of Cochinchinenin and its Metabolites Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Cochinchinenin, a chalcone dimer isolated from Dracaena cochinchinensis (Dragon's Blood resin), has garnered significant interest for its diverse pharmacological activities, including analgesic, anti-diabetic, and anti-inflammatory properties.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Cochinchinenin is critical for its development as a therapeutic agent.[4] This application note provides a comprehensive, field-proven protocol for the identification and quantification of Cochinchinenin and its metabolites in biological matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies detailed herein are designed to be robust and adhere to regulatory standards for bioanalytical method validation, ensuring data integrity and reliability for preclinical and clinical research.

Introduction

Cochinchinenin belongs to the flavonoid family, specifically a chalcone dimer, which are known to undergo extensive metabolism in vivo.[5][6] The metabolic fate of a drug candidate profoundly influences its efficacy, safety, and pharmacokinetic profile. Therefore, a sensitive and selective analytical method is paramount for characterizing the metabolic pathways and quantifying the systemic exposure of the parent compound and its metabolites. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and ability to provide structural information.[7][8][9]

This guide details a complete workflow, from sample preparation to method validation, providing researchers with a self-validating system for the comprehensive analysis of Cochinchinenin.

PART 1: Sample Preparation: The Foundation of Reliable Analysis

The primary objective of sample preparation is to extract the analytes of interest from complex biological matrices while removing interfering substances like proteins and phospholipids.[10] The choice of technique depends on the matrix and the physicochemical properties of the analytes. Here, we present a robust protein precipitation followed by solid-phase extraction (SPE) protocol.

Protocol 1: Extraction from Plasma/Serum

Rationale: This two-step procedure combines the simplicity of protein precipitation for bulk protein removal with the selectivity of SPE for concentrating the analytes and removing residual interferences.[10][11]

-

Protein Precipitation:

-

To 100 µL of plasma/serum sample in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS is crucial for correcting variations in extraction efficiency and instrument response.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

-

Solid-Phase Extraction (SPE) - Reversed-Phase:

-

Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. This step activates the stationary phase.

-

Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities. This wash step is critical for removing salts and other interferences without eluting the analytes of interest.

-

Elution: Elute Cochinchinenin and its metabolites with 1 mL of methanol into a clean collection tube.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

-

PART 2: LC-MS/MS Method Development: Separation and Detection

The core of the analysis lies in the precise separation by LC and sensitive detection by MS. The method must be optimized to resolve the parent drug from its potentially more polar metabolites.[12][13]

Workflow for Cochinchinenin Analysis

Caption: Overall workflow for Cochinchinenin analysis.

Protocol 2: LC-MS/MS Operating Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and separation for moderately non-polar compounds like flavonoids. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification improves peak shape and ionization efficiency in positive ion mode. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent providing good separation efficiency. |

| Gradient Elution | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B | A gradient is essential to elute both the parent compound and its more polar metabolites within a reasonable runtime while maintaining good peak resolution. |

| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and sensitivity. |

| Column Temperature | 40°C | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |

| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and peak distortion. |

Mass Spectrometry (MS) Parameters:

For metabolite identification, a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is recommended. For quantification, a triple quadrupole (QqQ) instrument is the standard.[14]

| Parameter | Setting for Qualitative Analysis (HRMS) | Setting for Quantitative Analysis (QqQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | ESI, Positive (or Negative, depending on compound) |

| Scan Type | Full Scan (m/z 100-1000) and Data-Dependent MS/MS | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV | 3.5 kV |

| Gas Temperature | 325°C | 325°C |

| Gas Flow | 10 L/min | 10 L/min |

| Nebulizer Pressure | 40 psi | 40 psi |

PART 3: Metabolite Identification and Pathway Elucidation

Metabolite identification is a systematic process of searching for expected metabolic transformations and confirming their structures using MS/MS fragmentation.[15] Common metabolic pathways for flavonoids include oxidation (Phase I) and conjugation (Phase II).[16]

Strategy:

-

Extract Ion Chromatograms (EICs): Search the full scan HRMS data for the exact masses of potential metabolites. For example, for Cochinchinenin A (C17H18O4, MW: 286.32)[1], expected transformations include:

-

Hydroxylation (+16 Da): m/z 303.1125 for [M+H]+

-

Glucuronidation (+176 Da): m/z 463.1442 for [M+H]+

-

Sulfation (+80 Da): m/z 367.0689 for [M+H]+

-

-

MS/MS Fragmentation Analysis: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent drug. The presence of common fragment ions provides strong evidence for the structural relationship. The loss of the conjugate moiety (e.g., a neutral loss of 176 Da for glucuronide) is a key diagnostic feature.[14]

Proposed Metabolic Pathway of Cochinchinenin

Caption: Proposed metabolic pathway for Cochinchinenin.

PART 4: Quantitative Method Validation

For the data to be acceptable for regulatory submissions, the quantitative method must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA).[17][18] The ICH M10 guideline is the current standard.[19]

Protocol 3: Bioanalytical Method Validation

The validation process assesses the method's performance characteristics to ensure it is reliable for its intended purpose.[20]

Table 1: Key Validation Parameters and Acceptance Criteria (based on FDA ICH M10) [17]

| Parameter | Purpose | Acceptance Criteria |

| Selectivity | To ensure that endogenous components in the matrix do not interfere with the quantification of the analyte and IS. | Response in blank samples from at least 6 sources should be < 20% of the LLOQ for the analyte and < 5% for the IS. |

| Calibration Curve | To demonstrate the relationship between instrument response and known concentrations of the analyte. | At least 6 non-zero standards. r² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision) across different analytical runs. | At least 4 QC levels (LOD, Low, Mid, High). Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15%. (±20% and ≤ 20% for LLOQ). |

| Matrix Effect | To assess the suppression or enhancement of ionization caused by co-eluting matrix components. | The matrix factor (response in presence of matrix / response in neat solution) should be consistent across at least 6 lots of matrix. The IS-normalized matrix factor should have a %CV ≤ 15%. |

| Recovery | To evaluate the efficiency of the extraction process. | Recovery of the analyte and IS should be consistent, precise, and reproducible. |

| Stability | To ensure the analyte is stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Table 2: Example MRM Transitions for Quantitative Analysis

These are hypothetical transitions and must be optimized experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Cochinchinenin | 287.1 | 137.1 | 25 |

| Cochinchinenin (confirmatory) | 287.1 | 121.1 | 35 |

| Hydroxylated Cochinchinenin | 303.1 | 137.1 | 28 |

| Internal Standard (e.g., Resveratrol) | 229.1 | 185.1 | 22 |

Conclusion

This application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of Cochinchinenin and its metabolites. The protocols for sample preparation, LC-MS/MS analysis, and method validation are designed to yield high-quality, reliable, and reproducible data essential for advancing drug development programs. By following these methodologies, researchers can confidently characterize the metabolic profile and pharmacokinetic properties of Cochinchinenin, paving the way for its potential clinical application.

References

- MedchemExpress. Cochinchinenin A.

- Zhou ZH, Wang JL, Yang CR. [Cochinchinenin--a new chalcone dimer from the Chinese dragon blood]. Yao Xue Xue Bao. 2001;36(3):200-204.

- ResearchGate. The molecular structure of cochinchinenin C.

- ChemBK. Cochinchinenin C.

- BenchChem. The Bioactivity of Cochinchinenin C: A Technical Review for Drug Discovery.

- Gatbonton, F., et al.

- Phenomenex.

- ResearchGate. Analysis of Non-volatile Component Differences and Metabolic Pathways in Various Forms of Dracaena cochinchinensis Resin-Containing drugs Using Untargeted Metabolomics and Molecular Networking. 2024.

- Cuyckens F, Claeys M. Mass spectrometry in the structural analysis of flavonoids. J Mass Spectrom. 2004;39(1):1-15.

- Ahmed AKM, et al. Novel chalcone candidates as potential in vitro and in vivo anti-inflammatory agents. Bioorg Chem. 2025;161:108540.

- Zheleva-Dimitrova D, Gevrenova R. LC-MS Approach in Specialized Natural Products Research. Molecules. 2021.

- Wang L, et al. Transcriptomics and Metabolomics Analyses Reveal Defensive Responses and Flavonoid Biosynthesis of Dracaena cochinchinensis. Int J Mol Sci. 2022;23(14):7807.

- Abou-Zaid FOF, et al. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. 2020;25(19):4526.

- Mocan A, et al. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. Int J Mol Sci. 2022;23(5):2593.

- Organomation.

- U.S. Food and Drug Administration.

- Salehi, B., et al. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. 2022.

- KCAS.

- LCGC International.

- U.S. Food and Drug Administration.

- Wang, Y. H., et al. LC/MS/MS Technique and Its Application Analysis of Natural Products. J. Food Drug Anal. 2005.

- ResearchGate. Antidiabetic activities of chalcones: in vitro and in vivo preclinical pharmacological studies. 2024.

- Liu, C., et al. Identification of altered metabolic functional components using metabolomics to analyze the different ages of fruiting bodies of Sanghuangporus vaninii. PLoS One. 2023;18(8):e0289601.

- Zhang, W., et al.

- Dong, M. W. Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North Am. 2024.

- Pérez-Fernández, R., et al. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. Sci Rep. 2019;9(1):4826.

- Cetinkaya, A., et al. Comprehensive Review on Chromatographic Analysis of Flavonoids in Fruits. J.

- EMBL-EBI.

- Salgado, H. R. N., et al. Analytical Methods for the Determination of Chlorhexidine: A Review. Crit. Rev. Anal. Chem. 2013.

-

Sashidhara, K. V., & Rosaiah, J. N. Various Dereplication Strategies Using LC-MS for Rapid Natural Product Lead Identification and Drug Discovery. Nat. Prod. Commun. 2012. [Link]

- Slideshare.

- Li, Y., et al. Toxicity Profiling and In Vivo Metabolism of Danshensu-Derived Novel Antihypertensive Candidate 221s (2,9). Molecules. 2024;29(3):682.

- Baumgartner, W. A., & Hill, V. A. Sample preparation techniques. Forensic Sci Int. 1994;67(2):123-134.

- FDA CDER Small Business and Industry Assistance.

- United Nations Office on Drugs and Crime.

- protocols.io. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). 2018.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [Cochinchinenin--a new chalcone dimer from the Chinese dragon blood] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mass spectrometry in the structural analysis of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. organomation.com [organomation.com]

- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]

- 12. mdpi.com [mdpi.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Incorporating LC-MS/MS Analysis and the Dereplication of Natural Product Samples into an Upper-Division Undergraduate Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transcriptomics and Metabolomics Analyses Reveal Defensive Responses and Flavonoid Biosynthesis of Dracaena cochinchinensis (Lour.) S. C. Chen under Wound Stress in Natural Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 19. labs.iqvia.com [labs.iqvia.com]

- 20. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

Application Notes and Protocols for In Vivo Studies of Cochinchinenin

Introduction: Unveiling the Therapeutic Potential of Cochinchinenin

Cochinchinenin, a chalcone dimer isolated from the resin of Dracaena cochinchinensis (Lour.) S.C. Chen, commonly known as "Dragon's Blood," has emerged as a molecule of significant pharmacological interest.[1] While traditional medicine has long utilized this resin for its diverse therapeutic properties, recent scientific inquiry has begun to isolate and characterize the bioactivities of its constituent compounds. Foremost among these is Cochinchinenin C, a potent non-polypeptide agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor, a key target in the management of type 2 diabetes.[2] Beyond its well-documented anti-diabetic potential, preliminary evidence suggests that Cochinchinenin may also possess anti-inflammatory, anti-cancer, and neuroprotective properties, warranting comprehensive in vivo investigation.[3]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust in vivo studies to evaluate the multifaceted therapeutic effects of Cochinchinenin. The protocols herein are designed to be self-validating systems, grounded in established methodologies to ensure scientific integrity and reproducibility.

Section 1: Pharmacological Rationale and Selection of Animal Models

The selection of an appropriate animal model is contingent upon the specific therapeutic effect of Cochinchinenin being investigated. The following sections detail the scientific rationale for model selection based on the known and putative mechanisms of action of Cochinchinenin.

Anti-Diabetic Effects: Leveraging the GLP-1 Receptor Agonism

Mechanism of Action: Cochinchinenin C has been shown to interact with the GLP-1 receptor through hydrophobic interactions, leading to increased intracellular levels of cAMP and ATP in pancreatic beta cells.[2][4] This activation of the GLP-1 receptor promotes glucose-dependent insulin secretion, a cornerstone of its anti-diabetic potential.[2][4] GLP-1 receptor agonists also slow gastric emptying and can reduce food intake, contributing to weight management, a critical aspect of type 2 diabetes treatment.[2]

Recommended Animal Model: A combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ) in rats or mice is the recommended model for inducing type 2 diabetes that closely mimics the human condition of insulin resistance coupled with relative insulin deficiency.[5] Genetically modified models such as the db/db mouse, which has a mutation in the leptin receptor gene leading to obesity and insulin resistance, are also excellent choices.[6]

Causality of Experimental Choices: The HFD component induces insulin resistance, a hallmark of type 2 diabetes, while the low-dose STZ selectively damages pancreatic β-cells, mimicking the progressive decline in insulin secretion seen in patients. This dual-insult model provides a robust platform to evaluate the efficacy of Cochinchinenin in improving glycemic control, preserving β-cell function, and potentially mitigating obesity.

Anti-Inflammatory Properties: Targeting Key Inflammatory Mediators

Putative Mechanism of Action: While the precise anti-inflammatory mechanism of Cochinchinenin is not fully elucidated, related flavonoids and polyphenols are known to exert their effects by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by modulating inflammatory signaling pathways such as NF-κB.[7][8] The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]

Recommended Animal Model: The carrageenan-induced paw edema model in rats or mice is a classic and highly reproducible model of acute inflammation.[9][10][11][12]

Causality of Experimental Choices: Carrageenan injection induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins and other inflammatory mediators.[13] This model allows for the assessment of Cochinchinenin's ability to suppress edema formation, a direct measure of its anti-inflammatory activity, and for the subsequent analysis of inflammatory markers in the paw tissue.

Anti-Cancer Activity: Investigating Effects on Tumor Growth and Viability

Putative Mechanism of Action: The anti-cancer potential of Cochinchinenin is an area of active investigation. Many natural compounds with similar chemical structures, such as other chalcones and flavonoids, have been shown to induce apoptosis (programmed cell death) in cancer cells, arrest the cell cycle, and inhibit angiogenesis (the formation of new blood vessels that supply tumors).[14][15] These effects are often mediated through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.

Recommended Animal Model: The subcutaneous tumor xenograft model in immunodeficient mice (e.g., NOD/SCID or NSG mice) is the gold standard for evaluating the in vivo efficacy of anti-cancer compounds.[1][16][17][18]

Causality of Experimental Choices: This model involves the implantation of human cancer cells under the skin of immunodeficient mice, allowing for the growth of a solid tumor.[16] This enables the direct measurement of tumor volume and weight over time in response to treatment with Cochinchinenin. The use of immunodeficient mice is crucial to prevent the rejection of the human cancer cells.[18] Co-injection of the cells with a basement membrane matrix like Matrigel can improve tumor take and growth rates.[19]

Neuroprotective Potential: Combating Neuroinflammation and Oxidative Stress

Putative Mechanism of Action: The neuroprotective effects of natural compounds are often attributed to their antioxidant and anti-inflammatory properties.[20][21][22] They can scavenge free radicals, chelate metal ions, and suppress the activation of microglia and astrocytes, which are key cellular mediators of neuroinflammation.[20][23] Compounds like catechins have been shown to reduce the aggregation of amyloid-beta plaques and the phosphorylation of tau proteins, both of which are hallmarks of Alzheimer's disease.[20]

Recommended Animal Model: The lipopolysaccharide (LPS)-induced neuroinflammation model in mice or rats is a well-established model to study the effects of compounds on brain inflammation.[13][23][24][25][26]

Causality of Experimental Choices: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[23][25] Systemic or direct central nervous system administration of LPS triggers a robust inflammatory response in the brain, characterized by the activation of microglia and the production of pro-inflammatory cytokines.[23][25] This model is ideal for assessing the ability of Cochinchinenin to cross the blood-brain barrier and exert anti-inflammatory and neuroprotective effects within the central nervous system.

Section 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key in vivo experiments. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol for Induction of Type 2 Diabetes (HFD/STZ Model)

-

Animal Selection: Male Sprague-Dawley rats (180-200 g) or C57BL/6J mice (8 weeks old).

-

Induction:

-

Feed animals a high-fat diet (45-60% kcal from fat) for a minimum of 3 weeks.[5]

-

After the HFD feeding period, administer a single intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ) (30-40 mg/kg for rats, 100-150 mg/kg for mice), freshly dissolved in 0.1 M citrate buffer (pH 4.5).

-

Confirm the diabetic state 72 hours post-STZ injection by measuring fasting blood glucose levels from a tail vein blood sample. Animals with fasting blood glucose levels ≥ 15 mM are considered diabetic.[27]

-

-

Treatment:

-

Randomly divide the diabetic animals into control and treatment groups.

-

Administer Cochinchinenin (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or vehicle alone to the respective groups daily via oral gavage for the duration of the study (typically 4-8 weeks).

-

-

Endpoint Analysis:

-

Monitor body weight and food/water intake weekly.

-

Measure fasting blood glucose and perform oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) at regular intervals.

-

At the end of the study, collect blood for analysis of insulin, lipid profiles, and other relevant biomarkers.

-

Harvest pancreas for histological analysis of β-cell mass and islet morphology.

-

Protocol for Carrageenan-Induced Paw Edema

-

Animal Selection: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

-

Treatment:

-

Administer Cochinchinenin or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection.[12] The control group receives the vehicle.

-

-

Induction:

-

Measurement of Edema:

-

Measure the paw volume using a plethysmometer or paw thickness with a digital caliper at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[10]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group.

-

Optionally, at the end of the experiment, euthanize the animals and collect the paw tissue for analysis of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels.

-

Protocol for Subcutaneous Tumor Xenograft Model

-

Cell Culture and Preparation:

-

Culture the chosen human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard conditions.

-

Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or saline at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[1]

-

-

Animal Selection: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

-

Tumor Implantation:

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.[16]

-

-

Treatment:

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Cochinchinenin or vehicle via the desired route (e.g., oral gavage, i.p. injection) on a predetermined schedule.

-

-

Tumor Measurement and Endpoint Analysis:

-

Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[16]

-

Monitor the body weight of the mice as an indicator of general health.

-

Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

-

Excise the tumors, weigh them, and process them for histological and molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

-

Protocol for LPS-Induced Neuroinflammation

-

Animal Selection: C57BL/6 mice or Sprague-Dawley rats.

-

Treatment:

-

Administer Cochinchinenin or vehicle for a specified period before and/or after LPS administration.

-

-

Induction:

-

Behavioral and Molecular Analysis:

-

Perform behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) and depressive-like behavior (e.g., forced swim test, tail suspension test).

-